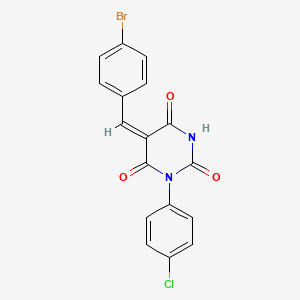![molecular formula C24H32N4O3 B11684420 methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B11684420.png)
methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f]azepine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the diethylaminoethyl group: This step involves the reaction of the dibenzo[b,f]azepine core with diethylaminoethyl chloride under basic conditions.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride.
Carbamoylation: Finally, the compound is treated with methyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.
Chemical Biology: It is used as a tool compound to study the mechanisms of action of related compounds.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar dibenzo[b,f]azepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Carbamazepine: An anticonvulsant with a related chemical structure.
Uniqueness
Methyl N-[5-(2-{[2-(diethylamino)ethyl]amino}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H32N4O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
methyl N-[11-[2-[2-(diethylamino)ethylamino]acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C24H32N4O3/c1-4-27(5-2)15-14-25-17-23(29)28-21-9-7-6-8-18(21)10-11-19-12-13-20(16-22(19)28)26-24(30)31-3/h6-9,12-13,16,25H,4-5,10-11,14-15,17H2,1-3H3,(H,26,30) |
InChIキー |
JOLDWQJWIIWEJF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(naphthalen-1-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11684345.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11684353.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11684355.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684364.png)
![Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate](/img/structure/B11684372.png)
![Prop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11684379.png)

![3-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11684392.png)
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B11684395.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684396.png)
![5-{[3-Ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11684400.png)
![propan-2-yl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate](/img/structure/B11684404.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684405.png)
